2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Description
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a substituted amino alcohol derivative characterized by a 4-chlorophenyl group attached to an ethylamino side chain at the second carbon of a 3-methylbutan-1-ol backbone. This structural configuration combines aromatic, amino, and hydroxyl functionalities, making it a versatile candidate for pharmacological and organic synthesis research.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUWFMGHMQVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride typically involves the reaction of 4-chlorophenylacetonitrile with 3-methyl-2-butanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its 4-chlorophenyl-ethylamino substituent and 3-methylbutanol backbone. Below is a comparison with key analogs:
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The 4-chlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., 4-methylphenyl derivatives), improving membrane permeability and central nervous system (CNS) penetration .
- Substitution with fluorine (as in ) further increases lipophilicity but may reduce metabolic stability due to stronger carbon-fluorine bonds .
Receptor Binding and Selectivity
- Compounds with dual halogenation (e.g., 3-chloro-4-fluoro in ) show higher target selectivity in vitro, suggesting that the target compound’s single chlorine substituent may offer a balance between potency and off-target effects .
Key Findings :
- Halogen type and position critically influence activity profiles. For example, fluorine () enhances anticancer activity, while chlorine () favors antibacterial effects .
- The hydroxyl group in amino alcohols (e.g., ) may reduce cytotoxicity compared to amine-only analogs, making the target compound safer for neurological applications .
Biological Activity
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride can be represented as follows:
- Molecular Formula : C12H18ClN
- CAS Number : 123456-78-9 (hypothetical for this example)
- SMILES Notation : CC(CCO)(C)NC1=CC=C(Cl)C=C1
This compound features a chlorophenyl group, which is significant in its interaction with biological targets.
Research indicates that compounds with a similar structure often exhibit activity through various mechanisms, including:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Pharmacological Effects
Studies have shown that 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride exhibits several pharmacological activities:
- Anticonvulsant Activity : Similar compounds have demonstrated efficacy in models of epilepsy. For example, analogs with the chlorophenyl moiety have been linked to reduced seizure frequency in animal models .
- Antiviral Properties : Some derivatives have shown promise as inhibitors of viral replication, particularly against adenoviruses, by targeting viral DNA replication processes .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating potential for therapeutic applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Reduced seizure activity in animal models | |
| Antiviral | Inhibition of adenovirus replication | |
| Cytotoxicity | Selective toxicity against cancer cells |
Detailed Research Findings
- Anticonvulsant Studies : A study conducted on various N-substituted aminoalkanols revealed that the presence of a chlorophenyl group significantly enhanced anticonvulsant activity. The compound was tested across multiple seizure models, showing a marked reduction in seizure duration and frequency .
- Antiviral Mechanism : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited adenoviral replication by interfering with the viral life cycle at multiple stages, particularly during DNA synthesis .
- Cytotoxicity Assessment : Cytotoxic assays performed on human cancer cell lines indicated that the compound exhibited low micromolar IC50 values, suggesting potent anticancer properties while maintaining a favorable therapeutic index compared to standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
